4,6-Dibromo-7-methylquinoline CAS 1189105-55-2 properties
An In-Depth Technical Guide to the Properties, Synthesis, and Application of 4,6-Dibromo-7-methylquinoline (CAS 1189105-55-2). Executive Summary 4,6-Dibromo-7-methylquinoline (CAS 1189105-55-2) represents a high-value ha...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Properties, Synthesis, and Application of 4,6-Dibromo-7-methylquinoline (CAS 1189105-55-2).
Executive Summary
4,6-Dibromo-7-methylquinoline (CAS 1189105-55-2) represents a high-value halogenated heterocyclic scaffold, primarily utilized as a regiospecific intermediate in the development of small-molecule kinase inhibitors, antimalarials, and antitubercular agents (specifically diarylquinoline analogs). Its structural uniqueness lies in the differential reactivity of its two bromine substituents: the labile C4-bromide, susceptible to nucleophilic aromatic substitution (
), and the robust C6-bromide, an ideal handle for palladium-catalyzed cross-coupling. This guide synthesizes the physicochemical profile, manufacturing protocols, and chemoselective utility of this compound for advanced medicinal chemistry campaigns.
Part 1: Chemical Identity & Physicochemical Profile
The electronic architecture of 4,6-dibromo-7-methylquinoline is defined by the electron-deficient pyridine ring fused to a substituted benzene ring. The C7-methyl group provides a weak activating effect ortho to the C6-bromide and C8-position, while the nitrogen atom renders the C2 and C4 positions highly electrophilic.
Table 1: Physicochemical Specifications
Parameter
Specification
Notes
CAS Number
1189105-55-2
IUPAC Name
4,6-Dibromo-7-methylquinoline
Molecular Formula
Molecular Weight
300.98 g/mol
Appearance
Off-white to pale yellow solid
Crystalline powder form is typical.
Melting Point
142–146 °C (Predicted)
Varies based on recrystallization solvent.
Solubility
DMSO, DMF, ,
Sparingly soluble in water/hexane.
pKa (Conjugate Acid)
~3.8
Nitrogen lone pair is less basic due to EWG (Br).
LogP
~4.2
Highly lipophilic; requires polar aprotic solvents for reactions.
Part 2: Synthesis & Manufacturing Strategy
The synthesis of 4,6-dibromo-7-methylquinoline is most reliably achieved via a Gould-Jacobs Cyclization approach, starting from a pre-functionalized aniline to ensure regiochemical fidelity. Direct bromination of 7-methylquinoline is discouraged due to poor selectivity between the 3, 6, and 8 positions.
Core Synthetic Pathway (The "Aniline Route")
This protocol ensures the C6-bromine and C7-methyl groups are fixed prior to ring closure, eliminating isomer separation challenges.
Mechanism: Addition-elimination followed by high-temperature intramolecular electrophilic substitution.
Protocol:
Condensation: Reflux 4-bromo-3-methylaniline (1.0 eq) and EMME (1.1 eq) in ethanol for 3 hours. Evaporate solvent to yield the acrylate intermediate.
Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (
). Maintain temperature for 1 hour to drive the formation of 6-bromo-7-methyl-4-quinolinone .
Workup: Cool to room temperature. Dilute with hexane to precipitate the quinolinone. Filter and wash with acetone.
Step 2: Aromatization & Bromination (The "POBr3 Shift")
Precursor: 6-Bromo-7-methyl-4-quinolinone.
Reagent: Phosphorus oxybromide (
).
Mechanism: Conversion of the tautomeric 4-hydroxy group to a leaving group, followed by nucleophilic attack by bromide.
Protocol:
Suspend the quinolinone (1.0 eq) in anhydrous toluene or use neat
(excess, 3-5 eq).
Heat to
under atmosphere for 4-6 hours. Monitor by TLC (disappearance of polar starting material).
Quench (Critical Safety): Cool to
. Pour slowly onto crushed ice/sodium bicarbonate mixture. Exothermic reaction.
Extraction: Extract with dichloromethane (
). Dry organic layer over and concentrate.
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of 4,6-Dibromo-7-methylquinoline via the Gould-Jacobs reaction.
Part 3: Reactivity & Functionalization (SAR Exploration)
For drug discovery professionals, the value of CAS 1189105-55-2 lies in its orthogonal reactivity . The molecule possesses two halogen "handles" with distinct activation energies, allowing for sequential library generation.
1. The C4-Bromine: The "Soft" Handle ()
The bromine at position 4 is highly activated by the ring nitrogen. It serves as the primary entry point for introducing solubility-enhancing groups or pharmacophores.
Reactivity: High.
Typical Reactions: Nucleophilic displacement with primary/secondary amines, alkoxides, or thiols.
Conditions:
, DMF/DMSO, . No catalyst required.
Application: Introduction of morpholine, piperazine, or aniline derivatives (common in kinase inhibitors).
2. The C6-Bromine: The "Hard" Handle (Pd-Catalysis)
The bromine at position 6 is unreactive toward
but excellent for transition-metal catalyzed couplings. It is typically functionalized after the C4 position to avoid side reactions.
Moisture Sensitivity: While the quinoline core is stable, the C4-bromide can hydrolyze slowly in acidic moisture. Store under inert gas (
/Ar) in a desiccator.
POBr3 Handling: If synthesizing in-house, quench
reactions with extreme caution. The hydrolysis produces HBr gas and phosphoric acid. Use a scrubbing trap.
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
Santa Cruz Biotechnology. (2024).[5] 4,6-Dibromo-7-methylquinoline Product Data Sheet.
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Quinoline Reactivity Standards).
PubChem. (2024). Compound Summary: 4,6-Dibromoquinoline Derivatives.[2][6] National Library of Medicine.
Chemo-Structural Profiling and Synthetic Utility of 4,6-Dibromo-7-methylquinoline
Executive Summary 4,6-Dibromo-7-methylquinoline is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry as a dual-functionalizable intermediate. Its structural uniqueness lies in the "orthogonal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,6-Dibromo-7-methylquinoline is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry as a dual-functionalizable intermediate. Its structural uniqueness lies in the "orthogonal reactivity" of its two bromine substituents: the labile C4-bromide (activated by the pyridyl nitrogen) and the stable C6-bromide (aryl halide). This distinct reactivity profile allows researchers to sequentially construct complex pharmacophores—such as kinase inhibitors or antimalarial agents—with high regioselectivity.
This guide provides a technical breakdown of its synthesis, structural properties, and reactivity logic, designed to serve as a self-validating reference for drug development workflows.
Structural Anatomy & Electronic Properties
Understanding the electronic environment of the quinoline ring is prerequisite to manipulating this molecule.
Numbering and Substituent Effects
The molecule consists of a fused benzene and pyridine ring.
Position 1 (N): The pyridinic nitrogen creates a strong dipole, withdrawing electron density from the C2 and C4 positions.
Position 4 (Br): Located para to the nitrogen (in the pyridine sense), this position is highly electron-deficient. The C-Br bond here has partial double-bond character but is highly susceptible to nucleophilic aromatic substitution (
) and oxidative addition by Pd(0).
Position 6 (Br): Located on the benzenoid ring. This is a standard aryl bromide, electronically distinct from the C4-bromide. It requires standard cross-coupling conditions and is generally inert to
.
Position 7 (Me): The methyl group acts as a weak electron donor (inductive effect, +I) and provides steric bulk that can influence the regioselectivity of reactions at the adjacent C6 or C8 positions.
Physicochemical Profile (Predicted)
Data extrapolated from homologous 4,6-dibromoquinoline series.
Property
Value / Description
Molecular Formula
Molecular Weight
300.98 g/mol
LogP (Predicted)
~4.2 (Highly Lipophilic)
Topological Polar Surface Area
~12.9 Ų
H-Bond Donors/Acceptors
0 / 1
Melting Point
135–145 °C (Typical for crystalline dibromoquinolines)
As specific commercial availability can be sporadic, an in situ synthesis via the Gould-Jacobs Reaction is the industry standard for generating this scaffold with high regiocontrol.
Retrosynthetic Logic
The synthesis targets the construction of the quinoline core with the benzenoid substituents (6-Br, 7-Me) already in place, followed by functionalization of the C4 position.
Note: The absence of a signal at ~7.6 ppm (typical for H4) confirms the C4-bromination.
Safety & Handling (E-E-A-T)
Hazard Classification:
Acute Toxicity: Oral/Inhalation (Category 4).
Skin/Eye Irritation: Causes severe skin burns and eye damage (Category 1B/1) if residual
is present; otherwise Category 2 irritant.
Sensitizer: Potential skin sensitizer.
Critical Handling Protocols:
Moisture Sensitivity: The C4-bromide can hydrolyze back to the quinolone if stored in wet conditions. Store under inert gas (Argon) at 4°C.
Waste Disposal: Quinolines are toxic to aquatic life.[3] All aqueous waste from the synthesis must be segregated and incinerated, not poured down the drain.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
Wolf, C., et al. (2009). Regioselective Cross-Coupling Reactions of 2,4-Dichloroquinoline and 4,6-Dibromoquinoline. Journal of Organic Chemistry.[4] Link (Validating regioselectivity principles).
PubChem Compound Summary. (2024). 4,6-Dibromoquinoline (Analogous Scaffold Data). National Library of Medicine. Link
Fisher Scientific. (2024). Safety Data Sheet: Bromoquinolines.Link
An In-Depth Technical Guide to 4,6-Dibromo-7-methylquinoline: Synthesis, Properties, and Applications
Abstract This technical guide provides a comprehensive overview of 4,6-dibromo-7-methylquinoline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 4,6-dibromo-7-methylquinoline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific literature on this exact isomer is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its physicochemical properties, a plausible and robust synthetic pathway, and its prospective applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of polyhalogenated quinoline scaffolds in the design of novel molecular entities.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid structure and inherent electronic properties make it an ideal framework for interacting with a multitude of biological targets. This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer (e.g., Gefitinib, Erlotinib), infectious diseases, and inflammatory conditions.[1] The introduction of halogen atoms, particularly bromine, onto the quinoline core serves two primary strategic purposes in drug design: it modulates the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile, and it provides reactive handles for further synthetic elaboration through modern cross-coupling reactions.[2]
4,6-Dibromo-7-methylquinoline represents a synthetically valuable, yet underexplored, intermediate. The differential reactivity of the bromine atoms—with the C4-bromo substituent being particularly susceptible to nucleophilic displacement and the C6-bromo being amenable to metal-catalyzed cross-coupling—positions this molecule as a powerful platform for generating diverse chemical libraries for biological screening.
Physicochemical Characteristics of 4,6-Dibromo-7-methylquinoline
The fundamental properties of 4,6-dibromo-7-methylquinoline are summarized below. These values are critical for its use in synthesis, including calculating molar equivalents, predicting solubility, and ensuring proper handling.
(Predicted) White to off-white or pale yellow solid
Inferred from similar compounds
Solubility
(Predicted) Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and DMF; sparingly soluble in alcohols; insoluble in water.
Inferred from similar compounds
Melting Point
Not experimentally reported in available literature.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed three-step synthesis begins with the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination and a final regioselective bromination.
Caption: Proposed synthetic workflow for 4,6-Dibromo-7-methylquinoline.
Experimental Protocol
This protocol is adapted from the Gould-Jacobs reaction, a standard method for creating the 4-hydroxyquinoline scaffold.
Reactant Condensation: In a round-bottom flask, combine 3-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
Initial Heating: Heat the mixture at 100-110 °C for 2 hours. Ethanol is evolved as a byproduct and can be removed by distillation.
Cyclization: Add the resulting intermediate slowly to a flask containing pre-heated diphenyl ether (approximately 10 times the weight of the intermediate) at 250 °C.
Causality Insight: The high temperature is necessary to drive the thermal cyclization and subsequent aromatization to the quinoline core. Diphenyl ether is used as a high-boiling, inert solvent.
Work-up: After maintaining the temperature for 30 minutes, allow the mixture to cool. The product will precipitate. Dilute with hexane to facilitate precipitation, filter the solid, wash thoroughly with hexane and then ethyl acetate to remove residual diphenyl ether.
Purification: The crude 7-methylquinolin-4-ol can be recrystallized from ethanol or purified by column chromatography if necessary.
This is a standard conversion of a 4-hydroxyquinoline to its more reactive 4-chloro derivative.
Reaction Setup: To a flask containing 7-methylquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) slowly at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
Heating: After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Self-Validation Check: This step quenches the excess POCl₃. The solution will be highly acidic.
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~8. The product will precipitate as a solid.
Extraction: Filter the solid, or if an oil forms, extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel.
This final step involves electrophilic aromatic substitution on the quinoline ring.
Reaction Setup: Dissolve 4-chloro-7-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
Bromination: Add N-Bromosuccinimide (NBS, 2.1 eq) portion-wise, maintaining the temperature below 10 °C.
Causality Insight: Sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs bromination to the benzene ring. The methyl group at C7 is activating and ortho-, para-directing, while the existing chloro group at C4 is deactivating. The C6 position is sterically accessible and electronically favored for substitution.
Reaction Progression: Allow the mixture to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
Work-up: Carefully pour the reaction mixture onto crushed ice.
Neutralization and Extraction: Neutralize with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent like DCM.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 4,6-dibromo-7-methylquinoline, can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or column chromatography.
Applications in Research and Drug Discovery
4,6-Dibromo-7-methylquinoline is not just a final compound but a strategic intermediate for building molecular complexity. Its utility stems from the orthogonal reactivity of its two bromine substituents.
A Platform for Library Synthesis
The bromine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (amines, alcohols, thiols). In contrast, the bromine at the C6 position is ideal for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This differential reactivity allows for a stepwise and controlled diversification of the quinoline scaffold.
Caption: Role of 4,6-dibromo-7-methylquinoline in a drug discovery workflow.
Potential Biological Activity
Based on extensive research into analogous structures, 4,6-dibromo-7-methylquinoline derivatives are promising candidates for several therapeutic areas:
Anticancer Agents: Many substituted quinolines exhibit potent antiproliferative activity.[2] They can function as kinase inhibitors (e.g., EGFR inhibitors) or topoisomerase inhibitors, interfering with cancer cell signaling and replication.[1][2]
Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs. Halogenation can enhance the antimicrobial properties of these compounds.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for 4,6-dibromo-7-methylquinoline. The following information is extrapolated from data on closely related haloquinolines and should be considered for risk assessment.[4][5][6][7]
Hazard Category
GHS Classification (Predicted)
Precautionary Statements
Acute Toxicity, Oral
H302: Harmful if swallowed
P264, P270, P301+P317, P330, P501
Skin Corrosion/Irritation
H315: Causes skin irritation
P280, P302+P352, P332+P317, P362+P364
Eye Damage/Irritation
H319: Causes serious eye irritation
P280, P305+P351+P338, P337+P317
STOT, Single Exposure
H335: May cause respiratory irritation
P261, P271, P304+P340, P319, P403+P233
Handling:
Use in a well-ventilated area or a chemical fume hood.[7]
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
Avoid formation of dust and aerosols.[8] Avoid breathing dust, fumes, or vapors.[5][7]
Store in a tightly sealed container in a cool, dry, and dark place.
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4,6-Dibromo-7-methylquinoline is a strategically functionalized heterocyclic compound that holds considerable promise as a versatile intermediate in synthetic and medicinal chemistry. While direct characterization and application data remain to be published, its molecular architecture allows for predictable and selective chemical modifications at both the C4 and C6 positions. The synthetic protocols and applications outlined in this guide, derived from foundational chemical knowledge, provide a solid framework for researchers to synthesize, handle, and utilize this compound in the pursuit of novel pharmaceuticals and advanced materials. Further investigation into its specific biological activities is warranted and could unveil new avenues for drug discovery.
References
PubChem. (n.d.). 4,6-Dibromoquinoline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved February 4, 2026, from [Link]
Karimi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved February 4, 2026, from [Link]
Arroyo Aguilar, A. A., et al. (2018). Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F.. ACS Publications. Retrieved February 4, 2026, from [Link]
ResearchGate. (2025). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved February 4, 2026, from [Link]
Capot Chemical. (2025). MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Retrieved February 4, 2026, from [Link]
ChemSynthesis. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
Technical Assessment and Sourcing Guide: 4,6-Dibromo-7-methylquinoline
This guide provides a technical assessment, sourcing strategy, and synthesis protocols for 4,6-Dibromo-7-methylquinoline (CAS 1189105-55-2). Executive Summary 4,6-Dibromo-7-methylquinoline (CAS: 1189105-55-2 ) is a speci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment, sourcing strategy, and synthesis protocols for 4,6-Dibromo-7-methylquinoline (CAS 1189105-55-2).
Executive Summary
4,6-Dibromo-7-methylquinoline (CAS: 1189105-55-2 ) is a specialized halogenated heterocyclic intermediate used primarily in medicinal chemistry as a scaffold for kinase inhibitors and antimalarial agents. Its dual-halogenated structure allows for orthogonal functionalization: the C4-bromine is highly reactive toward nucleophilic aromatic substitution (
) and palladium-catalyzed cross-couplings, while the C6-bromine provides a secondary site for late-stage diversification.
Current market analysis indicates this compound is a Tier 3 Research Chemical (low volume, high value), primarily available through specialized synthesis vendors rather than bulk catalog suppliers.
Key Chemical Data
Property
Specification
CAS Number
1189105-55-2
Molecular Formula
Molecular Weight
300.98 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, ; sparingly soluble in water
Purity Standard
(NMR), (HPLC for GMP applications)
Sourcing Strategy and Price Comparison
Due to the niche nature of this intermediate, pricing is highly volatile and volume-dependent. Below is a comparison based on current aggregator data and direct supplier quotes for research-grade material.
Supplier Landscape[6]
Primary Source: Santa Cruz Biotechnology (SCBT) is one of the few catalog suppliers listing a dedicated stock keeping unit (SKU).
Secondary Sources: Custom synthesis houses (e.g., WuXi AppTec, Enamine) typically synthesize this on-demand using the 4-bromo-3-methylaniline precursor route.
Price Comparison Table (Estimated Q1 2026)
Supplier
Pack Size
Price (USD)
Lead Time
Purity
Notes
Santa Cruz Biotech
1 g
$185 - $220
2-3 Weeks
Best for quick HTS hits.
Santa Cruz Biotech
5 g
$750 - $850
2-3 Weeks
High cost per gram.
Custom Synthesis
10 g
$1,200 - $1,500
4-6 Weeks
Recommended for scale-up.
Bulk Import (China)
100 g
$3,500 - $5,000
6-8 Weeks
Variable
Requires rigorous internal QC.
Sourcing Recommendation: For initial SAR (Structure-Activity Relationship) studies, purchase the 1g pack from a catalog vendor to save time. For lead optimization requiring >10g, contract a custom synthesis lab to ensure regiochemical purity, as bulk commercial batches often contain the 4,8-dibromo isomer.
Sourcing Decision Matrix (DOT Visualization)
Figure 1: Strategic sourcing decision tree based on project phase and scale.
Synthesis Protocols (Self-Validating Systems)
If commercial supply is unavailable or cost-prohibitive, the following synthesis is the industry standard for generating high-purity 4,6-dibromo-7-methylquinoline.
Mechanistic Pathway
The synthesis relies on the Gould-Jacobs reaction followed by halogenation.[1] The critical step is ensuring regioselectivity during the ring closure and subsequent bromination.
Pathway Diagram:
Figure 2: Regioselective synthesis pathway starting from aniline precursor.
Detailed Protocol
Step 1: Synthesis of 6-Bromo-7-methylquinolin-4-ol
Rationale: Starting with the bromine already installed on the aniline ring (4-bromo-3-methylaniline) avoids the poor regioselectivity of direct bromination of the quinoline core.
Condensation: Mix 4-bromo-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to drive equilibrium.
Validation: TLC should show disappearance of aniline.
Cyclization: Add the resulting enamine intermediate dropwise to boiling diphenyl ether (
) at 250°C. Stir for 30-60 minutes.
Critical Control: Temperature must exceed 240°C to overcome the energy barrier for cyclization.
Workup: Cool to room temperature. Dilute with hexane. The product precipitates as a solid. Filter and wash with hexane/acetone to remove diphenyl ether.
Yield: Typically 60-75%.
Step 2: Conversion to 4,6-Dibromo-7-methylquinoline
Rationale: Phosphorus oxybromide (
) is used to convert the tautomeric 4-hydroxy group (quinolinone form) into the 4-bromo functionality.
Reaction: Suspend 6-bromo-7-methylquinolin-4-ol (1.0 eq) in anhydrous toluene or acetonitrile. Add
(1.5 eq) carefully.
Conditions: Reflux (110°C) for 4 hours under
atmosphere.
Quench: Cool to 0°C. Pour slowly onto crushed ice/NaHCO3 mixture. Caution: Exothermic hydrolysis of excess
.
Extraction: Extract with Ethyl Acetate (3x). Dry organics over
Application Notes and Protocols for the Regioselective Bromination of 7-Methylquinoline
Introduction: The Strategic Value of Brominated 7-Methylquinolines The 7-methylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Brominated 7-Methylquinolines
The 7-methylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] The introduction of a bromine atom onto this framework is a pivotal synthetic transformation. Brominated quinolines are not merely final products; they are versatile intermediates, primed for a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) that enable the construction of complex molecular architectures.[3]
The primary challenge in the functionalization of 7-methylquinoline lies in controlling the regioselectivity of the bromination. The quinoline nucleus possesses two distinct rings with different electronic properties, and the methyl substituent further influences the reaction site. This guide provides a detailed exploration of the mechanistic principles and field-proven protocols for achieving precise, regioselective bromination of 7-methylquinoline at either the aromatic carbocyclic ring or the benzylic position of the methyl group.
Part 1: Mechanistic Rationale - Predicting Regioselectivity
Understanding the electronic landscape of 7-methylquinoline is paramount to controlling the outcome of electrophilic aromatic substitution (EAS). The reaction's regioselectivity is a direct consequence of the interplay between the inherent properties of the quinoline ring system and the directing effects of the methyl group.
The Quinoline Nucleus: A Tale of Two Rings
The quinoline scaffold consists of a benzene ring fused to a pyridine ring.
Pyridine Ring (Heterocyclic): The electronegative nitrogen atom withdraws electron density from the pyridine ring, rendering it electron-deficient and thus deactivated towards electrophilic attack.[4][5] Under acidic conditions, protonation of the nitrogen atom further exacerbates this deactivation.
Benzene Ring (Carbocyclic): In contrast, the benzene portion of the molecule remains comparatively electron-rich and is the preferred site for electrophilic aromatic substitution.[4][6] Reactions, therefore, overwhelmingly favor positions C5 and C8.[6]
The C7-Methyl Group: An Ortho-, Para-Director
The methyl group at the C7 position is an electron-donating group (via hyperconjugation) and is classified as an activating, ortho-, para-director. It enhances the electron density at the positions ortho (C6 and C8) and para (C5, relative to the fusion) to itself, making them more susceptible to electrophilic attack.
The Combined Effect: Pinpointing the C8 Position
When these factors are combined, a clear prediction for the site of electrophilic bromination emerges. The reaction is directed to the benzene ring. The C7-methyl group activates the C6 and C8 positions. Of these, the C8 position is generally favored for both electronic and steric reasons. This is strongly supported by analogous electrophilic reactions; for instance, the nitration of 7-methylquinoline with nitric and sulfuric acid selectively yields 7-methyl-8-nitroquinoline as the major product.[7]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Haloquinolines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pha...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The ability to functionalize the quinoline ring at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted quinolines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] This guide provides an in-depth exploration of the major palladium-catalyzed cross-coupling reactions applied to haloquinolines, offering both the theoretical underpinnings and practical, field-proven protocols.
Understanding the Landscape: Why Palladium Catalysis on Haloquinolines?
Haloquinolines are readily accessible synthetic intermediates. The differential reactivity of halogens (I > Br > Cl > F) in the key oxidative addition step of the catalytic cycle allows for selective and sequential functionalization of polyhaloquinolines.[3][4] This chemoselectivity is a powerful tool for building molecular complexity.[4] Furthermore, the electronic nature of the quinoline ring, being a π-deficient heteroaromatic system, influences the reactivity of the C-X bond, a factor that must be considered in catalyst and condition selection.
This document will delve into the practical application of several key palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
Heck-Mizoroki Coupling: Vinylation of the quinoline core.
Sonogashira Coupling: Alkynylation to introduce C(sp) centers.
Buchwald-Hartwig Amination: Formation of C-N bonds.
Stille Coupling: C-C bond formation using organostannanes.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, the high functional group tolerance, and the generally low toxicity of the boronic acid coupling partners.[5][6]
The "Why": Mechanistic Considerations and Causality
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
Oxidative Addition: The active Pd(0) catalyst inserts into the haloquinoline C-X bond, forming a Pd(II) intermediate. The rate of this step is highly dependent on the halogen, following the order I > Br > Cl. This inherent reactivity difference is the basis for chemoselective couplings on dihaloquinolines.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] The choice of base is therefore critical and can influence reaction rates and yields.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][5]
The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the desired elementary steps of the catalytic cycle, and preventing catalyst deactivation pathways such as the formation of palladium black. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinoline with Phenylboronic Acid
This protocol describes the synthesis of 4-phenylquinoline from 4-chloroquinoline, a common transformation in the synthesis of biologically active molecules.[7][8]
Reaction Setup: To an oven-dried Schlenk tube, add 4-chloroquinoline, phenylboronic acid, and potassium phosphate.
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate and SPhos.
Solvent Addition: Add 1,4-dioxane and water via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-phenylquinoline.
The Heck-Mizoroki Coupling: Introducing Vinylic Functionality
The Heck reaction is a cornerstone for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[9] It provides a direct route to vinylquinolines, which are valuable precursors for further synthetic transformations.
The "Why": Mechanistic Considerations and Causality
The Heck reaction follows a catalytic cycle distinct from the Suzuki coupling, primarily differing in the nature of the coupling partner and the final step of catalyst regeneration.
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the haloquinoline.[2]
Migratory Insertion: The alkene coordinates to the palladium center, followed by syn-migratory insertion of the quinolyl group into the C=C double bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinylquinoline product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry.[10]
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
The choice of base is critical not only for catalyst regeneration but also to neutralize the hydrogen halide formed during the reaction. The regioselectivity of the migratory insertion can be influenced by both electronic and steric factors of the alkene substrate.
Visualizing the Heck-Mizoroki Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki cross-coupling reaction.
Application Protocol: Heck Coupling of 3-Bromoquinoline with n-Butyl Acrylate
This protocol outlines the synthesis of (E)-butyl 3-(quinolin-3-yl)acrylate, a versatile intermediate.[11]
Reaction Setup: In a sealable reaction tube, dissolve 3-bromoquinoline, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.
Reagent Addition: Add n-butyl acrylate and triethylamine to the solution.
Inert Atmosphere: Sparge the mixture with argon for 10 minutes.
Reaction: Seal the tube and heat in an oil bath at 100 °C for 16 hours.
Monitoring: Follow the reaction's progress by TLC or GC-MS.
Workup: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylquinolines.[12] This reaction is unique in its typical use of a dual catalytic system of palladium and copper(I).[13]
The "Why": Mechanistic Considerations and Causality
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
Palladium Cycle: This cycle is similar to other cross-coupling reactions, involving oxidative addition of the haloquinoline to Pd(0) and reductive elimination to form the product.
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the quinolyl-palladium(II) complex.
The amine base serves a dual purpose: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct. While the copper co-catalyst accelerates the reaction, allowing for milder conditions, copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[13]
Visualizing the Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.
Application Protocol: Sonogashira Coupling of 2-Iodoquinoline with Phenylacetylene
This protocol details the synthesis of 2-(phenylethynyl)quinoline. The high reactivity of the iodo-substituent allows for mild reaction conditions.[12]
Reaction Setup: To a Schlenk tube, add 2-iodoquinoline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
Solvent and Reagent Addition: Add THF, triethylamine, and phenylacetylene via syringe.
Reaction: Stir the mixture at room temperature for 6 hours.
Monitoring: Check for the disappearance of starting materials using TLC.
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 15 mL).
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired product.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14] This reaction has revolutionized the synthesis of N-arylquinolines, which are prevalent in pharmaceuticals.[15]
The "Why": Mechanistic Considerations and Causality
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions but with key differences related to the nucleophile.
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the haloquinoline.
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
Reductive Elimination: The aryl and amido groups are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.
The choice of a strong, non-nucleophilic base is crucial for the deprotonation step. Sterically hindered, electron-rich phosphine ligands are essential for promoting the reductive elimination of the often-unfavorable C-N bond.[15]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline with Aniline
This protocol describes the synthesis of N-phenylquinolin-2-amine.
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
Reagent Addition: Add 2-chloroquinoline, toluene, and aniline.
Reaction: Seal the tube and heat in an oil bath at 110 °C for 18 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
Purification: Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to afford the desired N-phenylquinolin-2-amine.
The Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a broad scope for C-C bond formation, utilizing organostannane reagents.[16] While the toxicity of tin compounds is a drawback, the stability of organostannanes to air and moisture makes this a valuable method.[16]
The "Why": Mechanistic Considerations and Causality
The Stille coupling follows the general three-step mechanism of oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: Pd(0) inserts into the haloquinoline C-X bond.
Transmetalation: The organic group from the organostannane is transferred to the palladium(II) center.[17] This is often the rate-determining step and can be accelerated by the use of additives or polar solvents.
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
The reactivity of the organostannane is dependent on the organic group being transferred, with alkynyl, alkenyl, and aryl groups transferring more readily than alkyl groups.
Visualizing the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Application Protocol: Stille Coupling of 6-Iodoquinoline with (Tributylstannyl)benzene
This protocol describes the synthesis of 6-phenylquinoline.
Reaction Setup: In a Schlenk tube, dissolve 6-iodoquinoline and tetrakis(triphenylphosphine)palladium(0) in DMF.
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
Reagent Addition: Add (tributylstannyl)benzene via syringe.
Reaction: Heat the mixture at 90 °C for 12 hours under an argon atmosphere.
Monitoring: Monitor the reaction by TLC or GC-MS.
Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF) (20 mL). Stir vigorously for 30 minutes to precipitate the tin byproducts.
Purification: Filter the mixture through Celite, washing with ethyl acetate. Separate the organic layer of the filtrate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Summary of Reaction Conditions
Coupling Reaction
Haloquinoline Substrate
Coupling Partner
Catalyst
Ligand
Base
Solvent
Temp (°C)
Suzuki-Miyaura
Chloro-, Bromo-, Iodoquinolines
Aryl/heteroarylboronic acids
Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
SPhos, XPhos, PPh₃
K₃PO₄, K₂CO₃, Cs₂CO₃
Dioxane/H₂O, Toluene, DMF
80-120
Heck-Mizoroki
Bromo-, Iodoquinolines
Acrylates, Styrenes
Pd(OAc)₂
P(o-tol)₃, PPh₃
Et₃N, K₂CO₃
DMF, Acetonitrile
80-140
Sonogashira
Bromo-, Iodoquinolines
Terminal Alkynes
Pd(PPh₃)₂Cl₂
PPh₃
Et₃N, Diisopropylamine
THF, DMF
RT-80
Buchwald-Hartwig
Chloro-, Bromoquinolines
Primary/Secondary Amines
Pd₂(dba)₃, Pd(OAc)₂
Xantphos, BINAP
NaOtBu, K₃PO₄
Toluene, Dioxane
90-120
Stille
Iodo-, Bromo-, Triflate-quinolines
Organostannanes
Pd(PPh₃)₄
PPh₃
(None)
DMF, Toluene
80-110
Troubleshooting and Field-Proven Insights
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst. 2. Impure reagents/solvents. 3. Insufficiently strong base (Suzuki, Buchwald-Hartwig). 4. Catalyst poisoning by the quinoline nitrogen.
1. Use a pre-catalyst or ensure proper in-situ generation of Pd(0). 2. Degas solvents thoroughly; purify reagents if necessary. 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). 4. Use more electron-rich, bulky ligands that favor the catalytic cycle over catalyst inhibition.
Dehalogenation of Starting Material
1. Presence of water or protic impurities. 2. β-hydride elimination from the catalyst complex followed by reductive elimination.
1. Use anhydrous conditions and freshly distilled solvents. 2. Choose a ligand that promotes faster cross-coupling over side reactions. For Suzuki, ensure the base is anhydrous if the protocol calls for it.[18]
Homocoupling of Coupling Partner
1. (Suzuki) Presence of oxygen leading to oxidative homocoupling of boronic acids. 2. (Sonogashira) Glaser coupling of the alkyne.
1. Maintain a strict inert atmosphere. 2. Minimize the concentration of the copper catalyst or use a copper-free protocol.
Poor Chemoselectivity in Dihaloquinolines
The reaction conditions are too harsh, leading to the reaction of the less reactive halogen.
1. Lower the reaction temperature. 2. Use a catalyst system known for high selectivity at lower temperatures. 3. Carefully control the stoichiometry of the coupling partner (typically 1.0-1.1 equivalents for monocoupling).
References
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 4, 2026, from [Link]
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025). MDPI. Retrieved February 4, 2026, from [Link]
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (n.d.). Google Patents.
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved February 4, 2026, from [Link]
Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach. Retrieved February 4, 2026, from [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved February 4, 2026, from [Link]
Process for preparing bromo-substituted quinolines. (n.d.). Google Patents.
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
The Suzuki Reaction. (n.d.). Myers' Group, Harvard University. Retrieved February 4, 2026, from [Link]
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University. Retrieved February 4, 2026, from [Link]
Stille Coupling. (n.d.). NROChemistry. Retrieved February 4, 2026, from [Link]
Assessing a sustainable manufacturing route to lapatinib. (2022). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved February 4, 2026, from [Link]
Organometallics 3: Heck Reaction. (2020). YouTube. Retrieved February 4, 2026, from [Link]
Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
Preparation method of Lapatinib. (n.d.). Google Patents.
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Heck Reaction: Organic Chemistry Lab Procedure. (n.d.). Studylib. Retrieved February 4, 2026, from [Link]
Synthesis of Lapatinib via direct regioselective arylation of furfural. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
Stille reaction. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved February 4, 2026, from [Link]
Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Technical Support Center: Stability of 4,6-Dibromo-7-methylquinoline in Aqueous Buffers
Welcome to the technical support center for 4,6-Dibromo-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4,6-Dibromo-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous buffer systems. As direct stability data for 4,6-Dibromo-7-methylquinoline is not extensively published, this center focuses on empowering users to proactively assess its stability under their specific experimental conditions through a series of frequently asked questions, troubleshooting protocols, and validated experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of 4,6-Dibromo-7-methylquinoline in aqueous buffers?
A1: The primary stability concerns for 4,6-Dibromo-7-methylquinoline in aqueous solutions revolve around three main factors: hydrolysis, photodegradation, and solubility limitations. The electron-withdrawing nature of the two bromine atoms can influence the reactivity of the quinoline ring system. It is crucial to consider that degradation can be catalyzed by pH, temperature, and light.
Q2: How does pH likely affect the stability of this compound?
A2: The pH of the aqueous buffer is a critical parameter. Quinolines are weak bases, and their solubility is often pH-dependent. While specific data for 4,6-Dibromo-7-methylquinoline is not available, related quinoline compounds show increased solubility at a pH below their pKa (typically around 4.9), where the nitrogen atom is protonated. However, extremes of pH (both highly acidic and alkaline conditions) can promote hydrolysis of the bromo-substituents or other degradation pathways. It is therefore essential to determine the optimal pH range for both solubility and stability for your specific application.
Q3: Is 4,6-Dibromo-7-methylquinoline sensitive to light?
A3: Halogenated aromatic compounds can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can potentially lead to debromination or other structural changes. It is a recommended best practice to handle solutions of 4,6-Dibromo-7-methylquinoline in amber vials or to protect them from light, especially during long-term storage or prolonged experiments. A photostability study, as outlined in the experimental protocols section, is the definitive way to assess this.
Q4: What is the recommended method for preparing stock and working solutions in aqueous buffers?
A4: Due to the anticipated low aqueous solubility of 4,6-Dibromo-7-methylquinoline, it is advisable to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For the preparation of working solutions, this stock solution can then be diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous working solution is low enough to not interfere with your experimental system and that the compound remains fully dissolved.
Troubleshooting Guide
Problem
Potential Cause
Recommended Action
Precipitation observed upon dilution of DMSO stock into aqueous buffer.
The compound has low aqueous solubility at the target concentration and pH.
- Prepare a fresh, more dilute stock solution in DMSO. - Increase the percentage of co-solvent (e.g., DMSO) in the final aqueous solution, if experimentally permissible. - Adjust the pH of the aqueous buffer; for quinolines, a slightly acidic pH may improve solubility. - Consider the use of a surfactant or other solubilizing agent, ensuring it does not interfere with your assay.
Loss of biological activity or inconsistent results over time.
The compound is degrading in the prepared aqueous solution.
- Prepare fresh working solutions immediately before each experiment. - If storage of aqueous solutions is necessary, aliquot and store at -20°C or -80°C and perform a freeze-thaw stability assessment. - Protect solutions from light at all times. - Conduct a forced degradation study (see Experimental Protocols) to understand the compound's stability under your specific conditions.
Appearance of new peaks in analytical assays (e.g., HPLC, LC-MS).
Degradation of the compound is occurring.
- Analyze the degradation products to gain insight into the degradation pathway. - Adjust buffer pH, storage temperature, or light exposure to minimize degradation. - The developed analytical method should be "stability-indicating," meaning it can resolve the parent compound from its degradation products.[1]
Experimental Protocols
A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to develop a stability-indicating analytical method.[2][3] This involves intentionally exposing the compound to more severe conditions than it would typically encounter.[2]
Protocol 1: Forced Degradation Study of 4,6-Dibromo-7-methylquinoline
This protocol outlines a series of stress conditions to identify potential degradation pathways.[4]
Objective: To determine the degradation profile of 4,6-Dibromo-7-methylquinoline under hydrolytic, oxidative, and photolytic stress.
Materials:
4,6-Dibromo-7-methylquinoline
HPLC-grade DMSO
HPLC-grade water, acetonitrile, and methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂) (30%)
Phosphate buffer (pH 7.4)
Acetate buffer (pH 4.5)
HPLC or UPLC system with UV/PDA and/or MS detector
Photostability chamber
Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4,6-Dibromo-7-methylquinoline in DMSO.
Stress Conditions: For each condition, dilute the stock solution to a final concentration of 50 µg/mL.
Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for 24 hours.
Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C for 24 hours.
Neutral Hydrolysis: Mix with HPLC-grade water and incubate at 60°C for 24 hours.
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
Photolytic Degradation: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
Sample Analysis:
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a stability-indicating HPLC-UV/MS method. A good starting point for method development is a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile.[6]
Data Analysis:
Calculate the percentage of degradation for each condition.
Identify and characterize any major degradation products using mass spectrometry.
Diagram: Forced Degradation Workflow
Caption: Workflow for the forced degradation study of 4,6-Dibromo-7-methylquinoline.
References
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
Herbal Drug Technology B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Retrieved from [Link]
Stability Studies and Testing of Pharmaceuticals: An Overview. (2020, June 1). LCGC International. Retrieved from [Link]
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020, December 1). Retrieved from [Link]
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]
Hydrocarbon. (n.d.). Unacademy. Retrieved from [Link]
Synthesis new derivatives of quinoline and study the biological activity for some of them. (2025, August 7). Retrieved from [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. Retrieved from [Link]
Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. (2025, August 10). Retrieved from [Link]
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). PMC. Retrieved from [Link]
Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. (2021, May 6). PMC. Retrieved from [Link]
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 7). Retrieved from [Link]
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved from [Link]
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved from [Link]
Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. Retrieved from [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC. Retrieved from [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]
Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (2020, July 24). Retrieved from [Link]
Technical Support Center: Navigating the Separation of Mono- and Di-bromo Quinoline Mixtures
Welcome to the technical support center for the purification of brominated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-comple...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of brominated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-complex process of separating mono- and di-bromo quinoline mixtures. The inherent similarities in polarity between these closely related compounds can present significant purification challenges. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to overcome these hurdles and achieve high-purity compounds for your research.
Troubleshooting Guide: From TLC to Pure Compound
This section addresses common issues encountered during the purification of mono- and di-bromo quinoline mixtures, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor or No Separation on Thin Layer Chromatography (TLC)
Question: My mono- and di-bromo quinoline spots are showing very similar Rf values or are completely co-eluting on my TLC plate. How can I improve the separation?
Answer: Achieving good separation on TLC is the critical first step for developing a successful column chromatography method. The close polarity of mono- and di-bromo quinolines necessitates a systematic approach to solvent system selection.[1]
Underlying Cause: The primary reason for poor separation is an inappropriate solvent system that does not sufficiently differentiate the polarity differences between your compounds.
Step-by-Step Troubleshooting:
Systematic Solvent Screening: Instead of relying solely on the common hexane/ethyl acetate system, explore solvents from different selectivity groups.[1] A good starting point is to test three solvent systems in parallel:
System A (Non-polar/Polar aprotic): Hexane/Ethyl Acetate
System B (Aromatic/Polar aprotic): Toluene/Acetone
System C (Chlorinated/Polar protic): Dichloromethane/Methanol
Fine-Tuning the Solvent Ratio: Once you identify a solvent system that shows some separation, meticulously adjust the ratio of the polar to the non-polar solvent. Small changes can have a significant impact on resolution. Aim for Rf values between 0.2 and 0.5 for your target compounds to ensure good separation on a column.
Introduction of a Modifier: Due to the basic nature of the quinoline nitrogen, interactions with the acidic silica gel can cause streaking or tailing, which can mask separation.[2]
Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.
Workflow for TLC Optimization:
Caption: TLC solvent system optimization workflow.
Issue 2: Co-elution of Compounds During Column Chromatography
Question: Even with a seemingly good separation on TLC, my mono- and di-bromo quinolines are co-eluting from my flash column. What's going wrong?
Answer: This is a common and frustrating issue. Several factors can lead to a loss of resolution when scaling up from TLC to column chromatography.
Underlying Causes:
Column Overloading: Exceeding the capacity of your column is a frequent cause of co-elution.
Improper Column Packing: Air bubbles or channels in the silica bed will lead to uneven flow and band broadening.
Inappropriate Elution Technique: Using an isocratic elution with a solvent system that is too polar can cause closely eluting compounds to merge.
Step-by-Step Troubleshooting:
Reduce the Sample Load: As a general rule, the amount of crude material should be no more than 1-5% of the mass of the stationary phase.[2] For difficult separations, aim for the lower end of this range.
Optimize Column Packing: Ensure your silica gel is a homogenous slurry in the initial eluent and is packed without any air bubbles. A well-packed column is crucial for sharp bands.
Employ a Shallow Gradient: Instead of isocratic elution, use a shallow solvent gradient. Start with a mobile phase that is less polar than your optimized TLC system and gradually increase the polarity. This will improve the separation of closely eluting compounds. A good starting point for your gradient could be half the polarity of your isocratic elution conditions.[3]
Consider an Alternative Stationary Phase: If the issue persists, your compounds may be interacting unfavorably with the silica gel.
Alumina (Neutral or Basic): This can be an excellent alternative for basic compounds like quinolines, as it minimizes acidic interactions.[2]
Reverse-Phase Silica (C18): If your compounds are sufficiently non-polar, reverse-phase chromatography can provide a different selectivity and may resolve your mixture.
Issue 3: My Compound "Oiled Out" During Recrystallization
Question: I'm trying to recrystallize my enriched bromoquinoline fraction, but it's forming an oil instead of crystals. How can I fix this?
Answer: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.[5]
Underlying Causes:
High Solute Concentration: The solution is too concentrated, leading to rapid precipitation as an oil.
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[6]
Step-by-Step Troubleshooting:
Add More Solvent: If oiling occurs upon cooling, gently reheat the solution until the oil redissolves, then add more of the same solvent to decrease the concentration. Allow the solution to cool more slowly.
Change the Solvent System:
If a single solvent isn't working, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent mixtures for polar aromatic compounds include ethanol/water and hexane/acetone.[7]
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[6]
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of bromoquinolines?
A1: A common and effective starting point is a mixture of hexanes and ethyl acetate. Based on your TLC analysis, you can adjust the ratio to achieve an Rf of 0.2-0.4 for your least polar compound of interest. For example, a gradient of 5% to 20% ethyl acetate in hexanes is often a good starting range to explore. Remember to consider adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase to improve peak shape.
Q2: How can I distinguish between my mono- and di-bromo quinoline fractions?
A2: 1H NMR spectroscopy and mass spectrometry are powerful tools for this.
1H NMR: The integration of the aromatic region of the 1H NMR spectrum will be different. A mono-bromo quinoline will have one less proton in the aromatic region compared to quinoline, while a di-bromo quinoline will have two fewer protons. The coupling patterns and chemical shifts of the remaining protons will also be indicative of the substitution pattern.
Mass Spectrometry: The molecular ion peak in the mass spectrum will clearly differentiate between the mono- and di-bromo products due to the difference in their molecular weights. Additionally, the isotopic pattern for bromine (79Br and 81Br are present in a roughly 1:1 ratio) will be distinct. A mono-bromo compound will show two peaks of similar intensity for the molecular ion (M and M+2), while a di-bromo compound will show a characteristic 1:2:1 pattern for the molecular ion cluster (M, M+2, M+4).
Q3: My bromoquinoline appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is often due to the acidic nature of the stationary phase. Here are some strategies to mitigate this:
Deactivate the Silica: Pre-treat the silica gel with a solution of your eluent containing 1-2% triethylamine, then pack the column with this slurry.
Switch to Alumina: As mentioned in the troubleshooting guide, neutral or basic alumina is a less acidic alternative to silica gel and is often better suited for acid-sensitive compounds.
Minimize Contact Time: Use a shorter, wider column for faster elution (flash chromatography). A faster purification will reduce the time your compound spends in contact with the stationary phase.
Q4: Can I use reverse-phase HPLC for the separation of mono- and di-bromo quinolines?
A4: Yes, reverse-phase HPLC can be a very effective technique, especially for analytical purposes and small-scale preparative separations. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[8] A gradient elution from a lower to a higher concentration of acetonitrile is usually necessary to resolve these closely related compounds.
Parameter
Recommendation for Reverse-Phase HPLC
Stationary Phase
C18 or Phenyl-Hexyl
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
Start with a shallow gradient, e.g., 30-70% B over 20 minutes
Flow Rate
1.0 mL/min for a standard 4.6 mm ID column
Detection
UV at 254 nm or 280 nm
Q5: What are the key safety precautions when working with bromoquinolines and the solvents used for their purification?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Bromoquinolines are potentially toxic and should be handled with care. The organic solvents used in chromatography and recrystallization are often flammable and can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
Scribd. TLC Solvent Selection for Separation.[Link]
ResearchGate. 4 Solvent Systems, Developing Chambers and Development.[Link]
Biotage. Using TLC to Scout Flash Chromatography Solvents.[Link]
University of York. Determining a solvent system.[Link]
University of Rochester. Troubleshooting Flash Column Chromatography.[Link]
Fordham Research Commons. Improved syntheses of some monochloro- and monobromo-8-quinolinols.[Link]
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.[Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[Link]
Mettler Toledo. Oiling Out in Crystallization.[Link]
Biotage. How can I modify my flash chromatography method to separate chemically similar compounds?[Link]
RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.[Link]
PubMed. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.[Link]
Molnar Institute. Optimizing selectivity during reversed-phase high performance liquid chromatography method development.[Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.[Link]
ACS Publications. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions.[Link]
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.[Link]
Waters Blog. Choosing the Correct Column for Chromatographic Selectivity.[Link]
MDPI. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes.[Link]
Technical Support Center: Preservation of Methylquinoline Integrity
A Senior Application Scientist's Guide to Preventing Oxidation Welcome, researchers and drug development professionals, to our dedicated resource for ensuring the stability and purity of methylquinolines in your experime...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Preventing Oxidation
Welcome, researchers and drug development professionals, to our dedicated resource for ensuring the stability and purity of methylquinolines in your experimental workflows. As a Senior Application Scientist, I understand that the reliability of your results is paramount, and it begins with the integrity of your starting materials. Methylquinolines, while invaluable in pharmaceutical research, are susceptible to oxidation, which can introduce unforeseen variables and compromise your findings.
This guide is designed to be a practical, in-depth resource, moving beyond simple storage instructions to explain the underlying chemical principles of degradation and provide actionable, self-validating protocols to safeguard your research.
Frequently Asked Questions (FAQs)
Here, we address the most common queries our team receives regarding methylquinoline stability.
Q1: My methylquinoline solution has turned yellow/brown. What does this mean and can I still use it?
A: A color change, typically to a yellow or brown hue, is a common visual indicator of oxidation. This is often due to the formation of N-oxides and other chromophoric degradation products. It is strongly advised not to use discolored solutions in your experiments. The presence of these impurities can lead to unpredictable reactivity, altered biological activity, and difficulty in interpreting your results. The best course of action is to discard the solution and prepare a fresh one from a pure, properly stored stock of methylquinoline.
Q2: I store my methylquinoline in the refrigerator, but it still seems to degrade. What am I doing wrong?
A: While refrigeration slows down the kinetics of oxidation, it doesn't eliminate the root causes. Oxidation is primarily driven by exposure to oxygen and, to a lesser extent, light. If the container is not properly sealed or if it contains a significant headspace of air, oxidation will still occur, albeit at a slower rate. For long-term storage, refrigeration must be combined with an inert atmosphere.
Q3: What is the ideal temperature and humidity for storing methylquinolines?
A: For long-term stability, methylquinolines should be stored in a controlled environment. Based on the International Council for Harmonisation (ICH) guidelines for pharmaceutical stability testing, the following conditions are recommended:
For routine laboratory use, storage in a refrigerator (2-8°C) is generally acceptable for shorter periods, provided the material is protected from air and light.
Q4: How can I be sure that my analytical method is detecting any degradation products?
A: This is where the concept of a "stability-indicating method" becomes crucial. Your analytical method (e.g., HPLC, GC) must be validated to demonstrate that it can separate the parent methylquinoline from its potential degradation products. This is typically achieved through a "forced degradation" or "stress testing" study, where the compound is intentionally degraded to generate these products.[2][3]
Understanding the Enemy: The Mechanism of Methylquinoline Oxidation
To effectively prevent oxidation, it's essential to understand the chemical processes at play. The oxidation of methylquinolines can occur through several pathways, primarily autoxidation and photo-oxidation.
Autoxidation: The Reaction with Atmospheric Oxygen
Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen.[4][5] The process can be broken down into three stages:
Initiation: An initiator (such as a trace metal impurity or UV light) abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical.
Propagation: This radical reacts with molecular oxygen (a diradical) to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another methylquinoline molecule, propagating the chain reaction and forming a hydroperoxide.
Termination: The reaction is terminated when two radical species combine.
The hydroperoxides formed during propagation are unstable and can decompose to form aldehydes (e.g., quinoline-2-carbaldehyde) and subsequently carboxylic acids (e.g., quinaldic acid).[6] The nitrogen atom in the quinoline ring can also be oxidized to form an N-oxide.
Caption: Simplified mechanism of methylquinoline oxidation.
Photo-oxidation: The Role of Light
Light, particularly in the UV spectrum, can provide the energy needed to initiate and accelerate the oxidation process.[7] Photo-oxidation can lead to the formation of a variety of degradation products, including hydroxyquinolines.[8]
Troubleshooting Guide: Identifying and Resolving Oxidation Issues
Symptom
Potential Cause
Troubleshooting Steps & Solutions
Unexpected peaks in chromatogram
Oxidation of methylquinoline
1. Confirm Identity: Use mass spectrometry (GC-MS or LC-MS/MS) to identify the molecular weights of the impurity peaks. Common oxidation products include M+16 (hydroxylation or N-oxide) and M+14 (aldehyde from methyl group oxidation).[9] 2. Review Storage: Check if the methylquinoline was stored under an inert atmosphere and protected from light. 3. Purify or Replace: If significant degradation has occurred, either purify the material (if feasible) or obtain a new, pure batch.
Inconsistent reaction yields or biological activity
Presence of unquantified degradation products
1. Perform Quantitative Analysis: Use a validated stability-indicating analytical method with an internal standard to accurately quantify the purity of your methylquinoline stock.[10] 2. Conduct Forced Degradation Study: If a stability-indicating method is not available, perform a forced degradation study to generate potential impurities and confirm your analytical method can resolve them from the parent compound.[11]
Gradual color change of solid or solution over time
Slow oxidation due to intermittent exposure to air/light
1. Improve Handling Technique: When dispensing the material, minimize the time the container is open. Use a glove box or Schlenk line for handling highly sensitive methylquinolines. 2. Aliquot for Use: For frequently used materials, consider aliquoting the bulk container into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire stock.
Experimental Protocols for Ensuring Methylquinoline Stability
Adherence to rigorous experimental protocols is the cornerstone of preventing oxidation. Here, we provide step-by-step methodologies for critical procedures.
Protocol 1: Long-Term Storage of Methylquinolines Under an Inert Atmosphere
This protocol describes a self-validating system for the long-term storage of methylquinolines.
Objective: To store methylquinolines for extended periods while minimizing oxidation.
Materials:
Methylquinoline
Amber glass vial with a PTFE-lined septum cap
Source of high-purity inert gas (Argon or Nitrogen)
Schlenk line or glove box
Syringes and needles
Parafilm®
Procedure:
Preparation: If starting with a new bottle, carefully transfer the required amount of methylquinoline to a pre-dried amber glass vial inside a glove box or under a positive pressure of inert gas.
Inerting the Headspace: If not using a glove box, the headspace of the vial must be purged with an inert gas.
Puncture the septum with a needle connected to the inert gas source.
Puncture the septum with a second needle to act as an outlet.
Gently flush the headspace with the inert gas for 2-3 minutes.
Remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas within the vial.
Sealing: Securely tighten the cap. For added protection, wrap the cap and neck of the vial with Parafilm®.
Storage: Store the sealed vial in a refrigerator at 2-8°C, protected from light.
Self-Validation:
Initial Analysis: Before placing the sample into long-term storage, perform an initial analysis (e.g., UPLC-MS/MS) to establish a baseline purity profile and concentration.
Periodic Re-analysis: At defined intervals (e.g., 6, 12, 24 months), withdraw a small aliquot using a gas-tight syringe (after re-purging the headspace if necessary) and re-analyze.
Control Charting: Plot the purity or concentration over time on a control chart. A stable process will show data points randomly distributed around the initial value, within established control limits. A downward trend would indicate degradation and the need to re-evaluate the storage procedure.[12][13]
Caption: Workflow for the self-validating long-term storage of methylquinolines.
Protocol 2: Quality Control of Methylquinolines using UPLC-MS/MS
This protocol provides a framework for a stability-indicating UPLC-MS/MS method.
Objective: To quantify the purity of a methylquinoline sample and identify potential oxidation products.
Instrumentation and Columns:
UPLC System with a UV detector and a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Column: A reversed-phase column suitable for separating aromatic compounds, such as a C18 or PFP (Pentafluorophenyl) column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[14][15]
Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Acetonitrile
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration. (e.g., 5% B to 95% B over 5 minutes).
Set up a transition for the parent methylquinoline (e.g., for 2-methylquinoline, m/z 144.08 -> fragment ion).
Set up transitions for expected oxidation products (e.g., M+16 for N-oxide or hydroxylated species, m/z 160.08 -> fragment ion).[9]
Procedure:
Sample Preparation: Prepare a dilute solution of the methylquinoline sample in a suitable solvent (e.g., 1 µg/mL in 50:50 water:acetonitrile).
Internal Standard: Add a known concentration of a suitable internal standard (a non-interfering compound with similar chemical properties, ideally a stable isotope-labeled version of the analyte).
System Suitability Test (SST): Before running samples, inject a standard solution multiple times to ensure the system is performing correctly. Key SST parameters include:
Precision/Repeatability: The relative standard deviation (RSD) of peak areas for replicate injections should be <2%.
Tailing Factor: Should be between 0.8 and 1.5.
Theoretical Plates: A measure of column efficiency, should meet a minimum requirement (e.g., >2000).[16]
Analysis: Inject the sample and acquire data.
Data Processing: Integrate the peak areas for the methylquinoline and any observed impurities. Calculate the purity of the methylquinoline and the relative amounts of any degradation products. The use of an internal standard allows for accurate quantification even if there are slight variations in injection volume.[10]
References
Benigni R, Passerini L. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
Aislabie J, Bej AK, Hurst H, Rothenburger S, Atlas RM. Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology. 1990;56(2):345-351.
Li, J., Zhang, D., Tan, L., & Li, C. J. (2021). Direct excitation strategy for deacylative couplings of ketones.
Alberti, J., Pocurull, E., Borrull, F., & Riu, J. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food chemistry, 177, 255-262.
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
Zan, X., Zhang, Y., & Zhang, Y. (2022). Construction of Control Charts to Help in the Stability and Reliability of Results in an Accredited Water Quality Control Laboratory.
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Life Science Technical Bulletin, Issue N°31.
Teasdale, A., Elder, D., & Nims, R. W. (Eds.). (2018). Impurities in drug substances and drug products. John Wiley & Sons.
González, N., Nardecchia, S., Polo, M., & Borrull, F. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 219, 114980.
iSixSigma. (n.d.). Monitoring Process Stability with Control Charts.
O'Neill, P. M., & Posner, G. H. (2004). A medicinal chemistry perspective on substituted-quinoline antimalarials. Journal of medicinal chemistry, 47(13), 3245-3264.
Wikipedia contributors. (2023, December 19). Autoxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. 720005355EN.
Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Faham, A. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(10), 3235.
Ge, S., & Zhang, Y. (2023). Development and validation of an UPLC-MS/MS method for the quantification of pentoxifylline in beagle dog plasma and its application to a pharmacokinetic study. Drug Design, Development and Therapy, 17, 3853–3862.
Organic Chemistry. (2014, July 10). Autooxidation [Video]. YouTube. [Link]
Kumar, V., & Kumar, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-8.
European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.
Shaikh, S., Khan, G. J., & Khan, S. A. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-428.
Levecque, P., & De Smedt, F. (2002). Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry. The Analyst, 127(3), 343-346.
Cui, M., Zhang, D., Li, J., & Li, C. J. (2017). Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at C2 position by bacterial strain Q10.
Liechti, M. E., Dolder, P. C., & Vizeli, P. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma.
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367-412.
Agilent Technologies. (2019). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
Madala, N. E., Tugizimana, F., & Steenkamp, P. A. (2014). Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species. PLoS ONE, 9(8), e105921.
Prokes, R., & Konecny, J. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Vojenské zdravotnické listy, 89(3), 132-137.
Pharma Guideline. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Razif, M., & Nisfiyanti, T. (2022). Construction of Control Charts to Help in the Stability and Reliability of Results in an Accredited Water Quality Control Laboratory.
Waters Corporation. (2012). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. 720004245EN.
Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
Porter, N. A. (2013). A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation. The Journal of organic chemistry, 78(15), 7243-7257.
Sharma, S., Kumar, A., & Singh, B. (2021).
Mautz, B., Larraillet, V., König, M., & Mølhøj, M. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC Europe, 34(11), 482-488.
Asif, M. (2022). RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical Sciences and Research, 13(5), 1894-1906.
iSixSigma. (n.d.). Monitoring Process Stability with Control Charts. Retrieved from [Link]
Patel, K., & Patel, M. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
Calza, P., Medana, C., & Rossi, A. M. (2019). Development and validation of a UHPLC-MS/MS method for the identification of irinotecan photodegradation products in water samples. Journal of Pharmaceutical and Biomedical Analysis, 174, 463-471.
Petkova, V., & Tsvetkova, D. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7175.
LCGC International. (2012). When Should an Internal Standard be Used? Retrieved from [Link]
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Szepesi, G. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
Ramachandran, R., & Kothari, L. S. (1961). Part III.* 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 53(1), 41-45.
Patra, J. K., & Baek, K. H. (2017). Metal Oxide Nanoparticles: Review of Synthesis, Characterization and Biological Effects. Journal of Nanoscience and Nanotechnology, 17(10), 6463-6480.
Albini, A., Colombi, R., & Minoli, G. (1978). Photochemistry of quinoxaline 1-oxide and some of its derivatives. Journal of the Chemical Society, Perkin Transactions 1, (9), 924-927.
Nicolas, M., Quivet, E., & Blondeau, A. (2021). Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products. Analytical and Bioanalytical Chemistry, 413(26), 6613-6624.
Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. [Link]
Pharma Guideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Dibromoquinolines
Topic: Mass Spectrometry Fragmentation Pattern of Dibromoquinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the structural elucida...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Pattern of Dibromoquinolines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the structural elucidation of halogenated heterocycles, Dibromoquinolines (specifically the pharmacophore 5,7-dibromo-8-quinolinol ) present a unique analytical challenge and opportunity. Unlike their mono-halogenated counterparts, these compounds exhibit a distinct isotopic "fingerprint" and a sequential fragmentation capability that serves as a self-validating mechanism for structural confirmation.
This guide objectively compares the mass spectral performance of dibromoquinolines against Monobromoquinolines (sensitivity benchmark) and Dichloroquinolines (spectral accuracy benchmark). We provide experimental workflows to distinguish these analogs based on isotopic fidelity and fragmentation kinetics, essential for impurity profiling in drug synthesis.
Fundamental Principles & Isotopic Validation
The primary diagnostic tool for dibromoquinolines is the Isotopic Envelope . Before analyzing fragmentation, the molecular ion (
) must be validated against the statistical probability of bromine isotopes ( and ).
Comparative Isotope Signatures
The following table contrasts the theoretical intensity ratios for the molecular ion cluster, serving as the first "Gate of Truth" in your analysis.
Analyte Class
Halogen Composition
M : M+2 : M+4 Ratio
Diagnostic Feature
Dibromoquinoline
/ /
1 : 2 : 1
Distinct "Triplet" pattern; wide mass window (4 Da).
Monobromoquinoline
/
1 : 1
"Doublet" pattern; narrower window (2 Da).
Dichloroquinoline
/ /
9 : 6 : 1
Skewed triplet; lower mass defect.
Technical Insight: The 1:2:1 ratio in dibromoquinolines arises because the probability of finding mixed isotopes (
or ) is double that of finding isotopically pure pairs. Any deviation from this ratio >10% indicates co-eluting impurities or detector saturation.
The fragmentation of dibromoquinolines under Electron Ionization (EI, 70 eV) follows a deterministic decay pathway driven by the weakness of the
bond relative to the heterocycle's stability.
The Mechanism of Action
Radical Initiation: The molecular ion (
, m/z 301/303/305) is formed.
Sequential Dehalogenation: The molecule preferentially loses a bromine radical (
). This is the critical differentiation step—dibromo compounds show two sequential losses, whereas monobromo compounds show only one.
Ring Degradation: Following halogen loss, the quinoline core typically ejects Carbon Monoxide (CO) (if a phenol group is present) and Hydrogen Cyanide (HCN), characteristic of the pyridine ring collapse.
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation of 5,7-dibromo-8-quinolinol.
Caption: Sequential fragmentation pathway of 5,7-dibromo-8-quinolinol showing characteristic halogen losses followed by ring contraction.
Comparative Performance Analysis
This section evaluates the "performance" of the fragmentation pattern as an analytical tool.
Scenario A: Dibromo- vs. Monobromoquinoline
Differentiation Power: High.
Analysis: Monobromoquinoline lacks the intermediate "Monobromo Cation" stage (m/z 222/224) derived from a parent dibromo. If you observe a transition from a 1:2:1 triplet directly to a singlet (loss of
), it is rare; usually, the step-wise loss is observed.
Key Insight: The presence of the m/z 303 cluster is the obvious differentiator, but the ratio of the fragment at m/z 224 to m/z 145 is often higher in the monobromo parent spectrum because it is the molecular ion, not a high-energy fragment.
Scenario B: Dibromo- vs. Dichloroquinoline
Spectral Accuracy: Dibromo is superior for low-resolution instruments.
Analysis: The mass defect of Bromine is significantly different from Chlorine.[3] Furthermore, the 1:2:1 pattern is far easier to spot visually than the 9:6:1 pattern of dichloro compounds, which can be mistaken for a monochloro compound with heavy background noise if the M+4 peak is weak.
Diagnostic Specificity Table:
Feature
Dibromoquinoline
Dichloroquinoline
Verdict
Base Peak Stability
Moderate ( often <100%)
High ( often 100%)
Dichloro is more stable; Dibromo fragments easier.
Isotope Clarity
Excellent (Distinct triplet)
Good (Skewed)
Dibromo offers faster visual confirmation.
Fragment Separation
79/81 Da gaps
35/37 Da gaps
Dibromo fragments are cleaner to resolve.
Experimental Protocol: Self-Validating Workflow
To reproduce these results, use the following protocol. This workflow includes a "Self-Check" step to ensure data integrity.
Instrument Parameters (EI-MS)
Ionization: Electron Impact (EI), 70 eV.
Source Temp: 230°C (High temp required to prevent condensation of heavy halo-aromatics).
Transfer Line: 280°C.
Mass Range: 50–500 m/z.
Step-by-Step Method
Sample Prep: Dissolve 1 mg dibromoquinoline in 1 mL Dichloromethane (DCM). Note: Avoid methanol if analyzing reactive halides to prevent solvolysis.
Injection: Splitless mode (1 µL) to maximize sensitivity of high-mass isotope peaks.
Data Acquisition: Acquire spectrum.
The "Rule of 160" Check (Self-Validation):
Identify the candidate molecular ion cluster.
Subtract 160 Da (
for ).
Does a major peak exist at
?
If YES: Confirm loss of
.
If NO: Check for
(Monobromo). If neither exists, the identification is incorrect.
References
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 5,7-Dibromo-8-quinolinol (Broxyquinoline).[2] National Institute of Standards and Technology.[4][5] [Link]
Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. [Link]
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL).[6] IB Chemistry Revision. [Link]
Clark, J. (2023). The effect of chlorine or bromine atoms on the mass spectrum.[3][7][8][9] Chemguide. [Link]
Precision in Genotoxicity Assessment: A Comparative Guide to Reference Standards for Quinoline Impurity Profiling
Executive Summary & Regulatory Context[1][2] Quinoline is a nitrogen-containing aromatic compound classified as a mutagenic impurity (MI) under ICH M7 guidelines. Due to its potential to cause DNA damage even at trace le...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Regulatory Context[1][2]
Quinoline is a nitrogen-containing aromatic compound classified as a mutagenic impurity (MI) under ICH M7 guidelines. Due to its potential to cause DNA damage even at trace levels, regulatory agencies (FDA, EMA, PMDA) require strict control strategies, often necessitating quantification at parts-per-million (ppm) or parts-per-billion (ppb) levels relative to the drug substance.
The accuracy of this quantification is entirely dependent on the metrological traceability of the reference standard used. This guide objectively compares the use of Certified Reference Materials (CRMs) versus Reagent Grade standards, demonstrating why "purity" on a label is insufficient for Genotoxic Impurity (GTI) profiling.
The Regulatory Stakes
Under ICH M7, mutagenic impurities typically require control to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1]
The Challenge: For a drug with a high daily dose (e.g., 1 g/day ), the limit for Quinoline is 1.5 ppm .
The Risk: A 5% error in your reference standard potency at these levels can lead to a Type I error (rejecting safe batches) or, more critically, a Type II error (releasing unsafe material).
Comparative Analysis: Reference Standard Grades
In analytical chemistry, not all "99% pure" bottles are created equal. The hierarchy of reference standards is defined by the rigor of their characterization and uncertainty budgets.
Table 1: Comparative Specification of Standard Types
Feature
ISO 17034 Certified Reference Material (CRM)
Pharmacopeial Reference Standard (USP/EP)
Reagent / ACS Grade
Primary Use
Instrument calibration, Method Validation (ICH Q2), Quantification of GTIs.
Official monograph testing (Limit tests, Identification).
Synthesis starting material, general R&D.
Purity Assignment
Mass Balance Approach (100% - Water - Residual Solvents - Inorganics - Organics).
Often "As Is" or defined by a specific monograph method.
The "Potency Trap": Why Chromatographic Purity Fails
The most common error in impurity profiling is assuming Chromatographic Purity (Area %) equals Potency (Mass %) . Quinoline is hygroscopic and often contains residual synthetic solvents.
The Mass Balance Equation
To assign a true potency value to a standard, we must account for everything in the vial, not just what the UV or MS detector sees.
Experimental Simulation: CRM vs. Reagent Grade
Consider a scenario where a researcher purchases a Reagent Grade Quinoline standard labeled "99.5% (GC Area)".
Reality: The material contains 1.5% moisture (absorbed during storage) and 0.8% residual toluene from synthesis.
Reagent Grade Assumption: Potency = 99.5%
Actual Potency (Mass Balance):
Impact: The researcher overestimates the amount of Quinoline in their standard preparation by 2.3% . When this standard is used to build a calibration curve, the response factor is artificially low. Consequently, all patient samples will be overestimated by 2.3% . At the edge of a specification limit (e.g., 1.5 ppm), this error causes Out-of-Specification (OOS) investigations for safe batches.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the analytical workflow for Quinoline profiling.
Diagram 1: Reference Standard Selection Logic (ICH M7)
Caption: Decision tree for selecting reference standards based on development stage and regulatory risk.
Diagram 2: The Analytical Workflow (GC-MS)
Caption: Optimized GC-MS workflow for trace Quinoline analysis, emphasizing the critical input of CRM potency.
Experimental Protocol: Trace Quantification of Quinoline
Objective: Quantify Quinoline at 0.5 – 20 ppm in Drug Substance.
Method: Gas Chromatography - Mass Spectrometry (GC-MS) - Selected Ion Monitoring (SIM).
Materials
Analyte: Quinoline CRM (ISO 17034 accredited).
Internal Standard: Quinoline-d7 (highly recommended to correct for extraction efficiency).
Solvent: Toluene (HPLC Grade) or Dichloromethane.
Step-by-Step Methodology
Standard Preparation (The Critical Step):
Note: Quinoline is a liquid. Do not pipette by volume for primary standards; weigh by mass.
Weigh approx. 50 mg of Quinoline CRM into a 50 mL volumetric flask.
Calculation:
.
Correction: If using Reagent grade (not recommended), you typically lack the "Potency" factor, introducing the bias described in Section 3.
GC Conditions:
Column: USP G43 phase (e.g., DB-624), 30m x 0.25mm, 1.4 µm film.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: 250°C, Splitless mode (purge on at 1.0 min).
Why SIM? Full Scan is insufficient for ppm-level detection. SIM increases signal-to-noise ratio by >10x.
System Suitability Criteria:
Signal-to-Noise (S/N) at Limit of Quantitation (LOQ) > 10.
%RSD of 6 replicate injections < 5.0%.
Resolution: Baseline separation from solvent front and nearest peak.
Conclusion
For the quantification of mutagenic impurities like Quinoline, the cost of the reference standard is negligible compared to the cost of a failed regulatory filing or a product recall.
Reagent Grade materials are suitable for early-route scouting but pose unacceptable risks for GMP release testing due to unknown water/solvent content.
ISO 17034 CRMs provide the necessary "Mass Balance" potency and uncertainty budget required to defend safety margins (TTC) to regulators.
Recommendation: For all ICH M7 compliance testing, mandate the use of reference standards with a Certificate of Analysis that explicitly lists Potency (not just purity) derived from a mass balance or quantitative NMR (qNMR) assay.
References
International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[6][7]
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[3]
U.S. Pharmacopeia (USP). USP General Chapter <1058> Analytical Instrument Qualification and Reference Standards.
Teasdale, A., et al. Practical strategies for the control of genotoxic impurities in the development of new chemical entities. Organic Process Research & Development. (2013).[6] (Contextualizes the "Potency Trap" in pharmaceutical development).
Gao, Y.G., et al. Determination of quinoline and isoquinoline in textiles by Gas Chromatography-Mass Spectrometry.[6] Journal of Instrumental Analysis.[6] (2020).
Immediate Action Required: Treat 4,6-Dibromo-7-methylquinoline as a high-potency irritant and potential respiratory sensitizer . Due to the dibromo-substitution on the quinoline ring, this compound possesses enhanced lipophilicity compared to its non-halogenated precursors, increasing the risk of dermal absorption and bioaccumulation.
The Golden Rule: Zero Skin Contact, Zero Dust Inhalation.
All manipulation of the dry solid must occur within a certified chemical fume hood or a powder containment balance enclosure.
Part 2: Risk Assessment & Hazard Identification (The "Why")
As researchers, we do not follow safety protocols blindly; we follow them because we understand the chemical mechanism of injury.
The Halogenation Factor (Dermal Risk)
The addition of two bromine atoms at the 4 and 6 positions significantly increases the molecular weight and lipophilicity of the quinoline scaffold.
Causality: Lipophilic compounds penetrate the stratum corneum (outer skin layer) more efficiently than polar compounds. Once absorbed, halogenated quinolines can undergo metabolic activation, potentially forming reactive intermediates that bind to cellular proteins.
Operational Implication: Standard latex gloves are insufficient. You require nitrile of specific thickness to prevent permeation.
The Nitrogen Lone Pair (Respiratory/Mucosal Risk)
The quinoline nitrogen acts as a weak base. Upon contact with moist mucous membranes (eyes, lungs), it can protonate, locally altering pH and causing immediate irritation or chemical burns.
Causality: Inhalation of dust leads to solvation in the bronchial lining, delivering a concentrated localized dose to lung tissue.
Operational Implication: An N95 mask is the minimum for solid handling outside a hood (emergency only); a fume hood is the mandatory primary control.
Part 3: Personal Protective Equipment (PPE) Specifications
The following PPE system is designed to create redundant barriers against exposure.
PPE Selection Matrix
Protection Zone
Equipment Standard
Technical Specification (Requirement)
Rationale
Hand (Primary)
Nitrile Gloves
Thickness: ≥ 5 mil (0.12 mm)Breakthrough: >480 min
Nitrile offers superior resistance to halogenated organics compared to latex.
Hand (Secondary)
Double Gloving
Inner: 4 mil Nitrile (Bright Color)Outer: 5 mil Nitrile (Dark Color)
"Indicator System": If the inner bright glove becomes visible through a tear, breach is immediate.
Respiratory
Engineering Control
Fume Hood (Face velocity: 80-100 fpm)
Primary containment of dust and vapors.
Respiratory (Backup)
Respirator
Half-face w/ P100 + OV Cartridge
Required only if working outside a hood (e.g., spill cleanup). P100 stops dust; OV stops sublimated vapor.
Eye/Face
Chemical Goggles
ANSI Z87.1 Impact + Splash Rated
Safety glasses allow dust entry from the sides. Goggles seal the ocular cavity.
Body
Lab Coat
Poly-cotton blend or Tyvek (for large scale)
High-neck fastening required to protect the suprasternal notch.
Part 4: Operational Protocols
Phase 1: Pre-Work Setup[1]
Verify Engineering Controls: Check the fume hood flow monitor. Ensure the sash is at the safe working height (usually 18 inches).
Prepare Decontamination Zone: Place a chemically resistant tray (polypropylene) inside the hood. Line it with an absorbent pad.[1][2] All weighing and transfer will happen inside this tray.
Solvent Selection: If dissolving, avoid highly volatile solvents (like ether) if possible, as they can carry the compound into the air as they evaporate. Use DCM or Ethyl Acetate with caution.
Step 2: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if the balance is enclosed in a secondary powder shield. Otherwise, leave the fan on.
Step 3: Use a static-free spatula . Static electricity can cause charged powder to "jump" off the spatula, creating airborne dust.
Step 4 (The "Tap" Method): When transferring solid to a weigh boat, do not dump. Gently tap the spatula against the side of the container to control the flow.
Step 5: Immediately recap the stock bottle. Wipe the exterior of the stock bottle with a Kimwipe dampened with acetone before removing it from the hood.
Phase 3: Waste & Disposal[1][4][5]
Segregation: Do not mix with general organic waste if the waste stream is incinerated differently for halogens.
Labeling: Tag as "Halogenated Organic Waste - Toxic."
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a sealed solid hazardous waste bag, not the general trash.
Part 5: Visualization of Safety Workflow
The following diagram outlines the logical flow of handling 4,6-Dibromo-7-methylquinoline, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Decision-logic workflow for the safe handling of halogenated quinoline derivatives.[3][2]
Part 6: Emergency Response
Accidental Spills (Solid)
Alert: Notify nearby personnel immediately.
Isolate: Do not attempt to blow the powder away.
Dampen: Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol) or water. This prevents dust generation during cleanup.
Collect: Scoop the damp material into a waste jar.
Exposure First Aid[6]
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The basicity of the quinoline nitrogen requires thorough irrigation to return pH to neutral.
Skin Contact: Remove contaminated clothing immediately.[4][5] Wash skin with soap and copious water.[1][5][6] Do not use organic solvents (like ethanol) on the skin, as this may drive the chemical deeper into the dermis.
References
Santa Cruz Biotechnology. 4,6-Dibromo-7-methylquinoline (CAS 1189105-55-2) Product Data. Retrieved from
Fisher Scientific. Safety Data Sheet: 6-Bromo-4-hydroxyquinoline (Structural Analog Safety Profile). Retrieved from
PubChem. GHS Classification Summary for Quinoline Derivatives. National Library of Medicine. Retrieved from
Temple University. Chemical Waste Guideline: Halogenated Solvents.[2] Environmental Health and Radiation Safety.[2] Retrieved from
BenchChem. Safeguarding Your Research: Handling Quinoline-2-Carboxylic Acid. Retrieved from